molecular formula C10H12N2O3 B13529234 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one

5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13529234
M. Wt: 208.21 g/mol
InChI Key: GPPBGCDNVULRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

The synthesis of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate reagents under controlled conditions. The synthetic route may include steps such as nitration, reduction, and cyclization. The compounds are purified and characterized using techniques like 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to proteins like prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one include other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-amino-3-(3-hydroxypropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O3/c11-7-2-3-9-8(6-7)12(4-1-5-13)10(14)15-9/h2-3,6,13H,1,4-5,11H2

InChI Key

GPPBGCDNVULRFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(C(=O)O2)CCCO

Origin of Product

United States

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